molecular formula C11H12N4O2S B3023039 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid CAS No. 333786-74-6

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid

Cat. No.: B3023039
CAS No.: 333786-74-6
M. Wt: 264.31 g/mol
InChI Key: HALAQBMWVIUCDV-UHFFFAOYSA-N
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Description

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid (CAS 333786-74-6) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular weight of 264.30 g/mol and is characterized by the molecular formula C11H12N4O2S . Its structure integrates a pyridine ring and a 1,2,4-triazole ring system linked by a thioether moiety terminating in a carboxylic acid functional group . This specific architecture, with hydrogen bond acceptors and donors, makes it a versatile scaffold for the synthesis of more complex molecules . Researchers utilize this compound as a key intermediate in the development of novel active compounds. Its structure is associated with various biological activities, positioning it as a crucial precursor in library synthesis for high-throughput screening and lead optimization studies . The compound is offered with a purity of 95.0% and higher . Safety notes include the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-10(8-3-2-5-12-7-8)13-14-11(15)18-6-4-9(16)17/h2-3,5,7H,4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALAQBMWVIUCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357701
Record name 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333786-74-6
Record name 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted triazole and pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit substantial antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, studies have demonstrated that modifications in the triazole ring can enhance antibacterial activity, suggesting that 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid may be optimized for better efficacy against resistant strains .

1.2 Antifungal Properties
Triazole derivatives are well-known for their antifungal properties. The compound has been evaluated for its ability to inhibit fungal growth in vitro. In particular, it has shown promise against species such as Candida albicans and Aspergillus niger, which are common pathogens in immunocompromised patients. The mechanism of action is believed to involve the disruption of ergosterol synthesis in fungal cell membranes .

1.3 Cancer Research
Recent studies have explored the potential of triazole compounds in cancer therapy. This compound is being investigated for its ability to induce apoptosis in cancer cells. Preliminary data suggest that it may inhibit certain kinases involved in tumor growth and metastasis, thereby providing a new avenue for anticancer drug development .

Agricultural Applications

2.1 Plant Growth Regulators
The compound has been studied for its potential as a plant growth regulator. Triazole compounds are known to affect plant metabolism and growth patterns by inhibiting gibberellin biosynthesis. Research indicates that this compound can enhance root development and resistance to environmental stressors in various crops .

2.2 Pesticidal Properties
In agricultural research, this compound has been evaluated for its pesticidal properties against specific pests affecting crops. Its efficacy as an insecticide has been attributed to its ability to disrupt hormonal processes in target insects, leading to reduced survival rates and reproductive success .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Application AreaFindingsReferences
AntimicrobialEffective against multiple bacterial strains; potential for antibiotic development
AntifungalInhibits growth of Candida albicans and Aspergillus niger
Cancer ResearchInduces apoptosis in cancer cells; inhibits tumor growth-related kinases
Plant Growth RegulatorEnhances root development; improves resistance to environmental stress
Pesticidal PropertiesDisrupts hormonal processes in pests; reduces survival and reproduction

Mechanism of Action

The mechanism of action of 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound can also interact with nucleic acids, potentially leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s triazole-thio backbone is shared with several derivatives, but substituents and terminal functional groups critically influence properties:

Compound Triazole Substituents Thio-Linked Group Key Functional Differences
Target compound 4-methyl, 5-(3-pyridinyl) Propanoic acid Carboxylic acid enhances polarity
VUAA1 () 4-ethyl, 5-(3-pyridinyl) Acetamide Amide group improves membrane permeability
5f () 4-methyl, 5-(3-methoxyphenyl) Acetate ester Ester group increases lipophilicity
Cpd. from 4-oxo-pyridopyrimidine fusion Thiazolidinone-propanoic acid Complex heterocyclic fusion
2-(((4-methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine () 4-methyl, 5-(octylthio) Pyrimidine-methylthio Long alkyl chain reduces toxicity

Key Observations :

  • Substituent Effects: Methyl or ethyl groups at position 4 minimally affect electronic properties but influence steric interactions. Pyridinyl (target) vs.
  • Terminal Group: Propanoic acid (target) increases solubility but may reduce blood-brain barrier penetration compared to acetamide (VUAA1) or esters (5f) .

Comparison :

  • VUAA1 synthesis () uses acetamide coupling instead of carboxylic acid.
  • highlights alkylation specificity on sulfur, critical for maintaining triazole-thio linkage integrity.
Activity Insights:
  • 5f: Bicyclic terpene esters (e.g., 5f) show antimicrobial properties, though the target’s propanoic acid may shift activity toward enzyme inhibition .
  • Toxicity Trends: Longer alkyl chains (e.g., octylthio in ) reduce acute toxicity (LC50 = 49.66 mg/L) compared to methylthio derivatives (LC50 = 8.29 mg/L) . The target’s propanoic acid may balance solubility and toxicity via metabolizable carboxylation.

Research Implications and Gaps

  • Target Compound Potential: The carboxylic acid group positions it as a candidate for designing water-soluble inhibitors or protein-binding agents.
  • Unanswered Questions: Limited data on its pharmacokinetics or specific biological targets. Comparative studies with VUAA1 could clarify calmodulin interaction differences.

Biological Activity

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid (CAS Number: 333786-74-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial, anti-inflammatory, and immunomodulatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's systematic name is This compound , with a molecular formula of C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S. The structure features a triazole ring substituted with a pyridine moiety and a propanoic acid group, contributing to its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular, this compound has shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli8 µg/mL
B. subtilis5 µg/mL
S. aureus6 µg/mL
P. aeruginosa10 µg/mL

These findings suggest that the compound has a broad spectrum of antibacterial activity comparable to established antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through various assays. Studies have demonstrated that derivatives of triazoles can significantly reduce the production of pro-inflammatory cytokines.

Case Study: Cytokine Release Inhibition

In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that this compound reduced TNF-α levels by approximately 44–60% at concentrations ranging from 50 to 100 µg/mL. This effect was comparable to that of standard anti-inflammatory drugs like ibuprofen .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties. It influences both innate and adaptive immune responses by altering cytokine production levels.

Table 2: Immunomodulatory Effects of this compound

CytokineEffect on ProductionReference
TNF-αDecreased by 44–60%
IL-6No significant change
IFN-γDecreased at higher concentrations
IL-10Increased production observed

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Pyridinyl protons appear as multiplet signals (δ 7.5–8.5 ppm), while the triazole methyl group resonates at δ 2.3–2.5 ppm. The propanoic acid carbonyl carbon is observed at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Key peaks include C=S (640–680 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .
  • Melting Point Analysis : Used to assess purity, with sharp melting ranges (ΔT < 2°C) .

How do computational methods predict the molecular properties and reactivity of this compound?

Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Molecular geometry : Bond lengths (C-S: ~1.75 Å) and angles (C-S-C: ~105°) align with crystallographic data .
  • HOMO-LUMO energies : Predict charge transfer interactions (ΔE ≈ 4–5 eV) and redox behavior .
  • Conformational flexibility : Torsional angle scans (e.g., pyridinyl-triazole dihedral angles) reveal energy barriers (<5 kcal/mol), guiding solvent selection for stability .
  • NMR chemical shifts : Calculated values (e.g., using GIAO method) correlate with experimental data (R² > 0.95) .

How can researchers resolve discrepancies in solubility data for triazole-thio derivatives?

Advanced Research Question
Contradictions in solubility (e.g., organic vs. aqueous media) arise from polymorphic forms or pH-dependent ionization. To address this:

  • Perform pH-solubility profiling (e.g., measure solubility in buffers from pH 1–13) .
  • Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
  • Validate via HPLC-UV with standardized mobile phases (e.g., acetonitrile/0.1% TFA) .
  • Cross-reference with thermogravimetric analysis (TGA) to rule out hydration effects .

What strategies are used to evaluate the biological activity of this compound?

Advanced Research Question

  • Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli with ciprofloxacin as a control .
  • Molecular docking : Target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina, with binding affinity scores (<−7 kcal/mol considered significant) .
  • Cytotoxicity screening : MTT assays on HEK-293 cells (IC50 > 100 µM indicates low toxicity) .

How can reaction conditions be optimized to minimize byproducts during synthesis?

Advanced Research Question

  • Byproduct identification : Use LC-MS to detect impurities (e.g., oxidized sulfoxide derivatives) .
  • Temperature control : Maintain reflux at 70–80°C to prevent thiol group oxidation .
  • Catalyst screening : Test bases like K₂CO₃ vs. Et₃N for nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis .

What are the key challenges in scaling up the synthesis of this compound?

Advanced Research Question

  • Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water mixtures) or fractional distillation .
  • Exothermic reactions : Use jacketed reactors with controlled cooling to manage heat during thiol addition .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B impurity thresholds (<0.15% for unknown impurities) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid

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